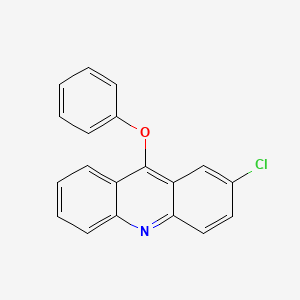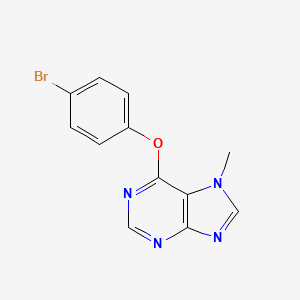
6-(4-Bromophenoxy)-7-methyl-7h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenoxy)-7-methyl-7h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a bromophenoxy group and a methyl group to the purine structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenoxy)-7-methyl-7h-purine typically involves the bromination of phenol to produce 4-bromophenol, which is then reacted with a purine derivative. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as anhydrous potassium carbonate. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Bromophenoxy)-7-methyl-7h-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Stille reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium carbonate in solvents like DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-(4-Bromophenoxy)-7-methyl-7h-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromophenoxy)-7-methyl-7h-purine involves its interaction with specific molecular targets and pathways. The bromophenoxy group enhances its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: Another bromophenoxy derivative with applications in materials science.
4-Bromophenol: A simpler bromophenoxy compound used in various chemical reactions.
Uniqueness: 6-(4-Bromophenoxy)-7-methyl-7h-purine is unique due to its purine core, which is a fundamental structure in biochemistry. The addition of the bromophenoxy and methyl groups enhances its chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
5444-55-3 |
|---|---|
Fórmula molecular |
C12H9BrN4O |
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
6-(4-bromophenoxy)-7-methylpurine |
InChI |
InChI=1S/C12H9BrN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
Clave InChI |
BJACQJHXMYICDP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


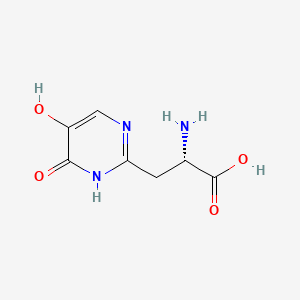
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
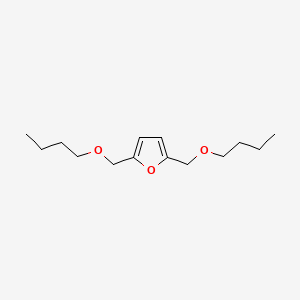
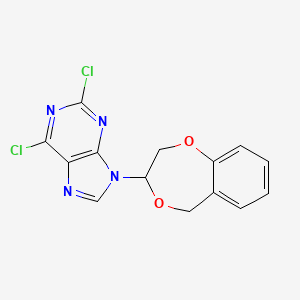
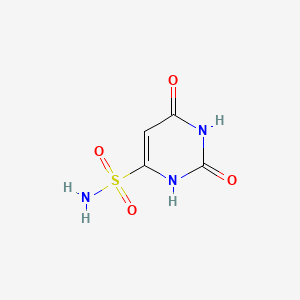
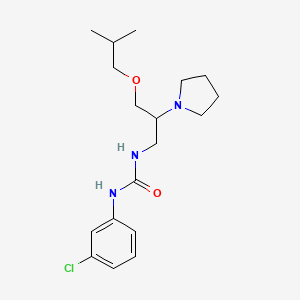
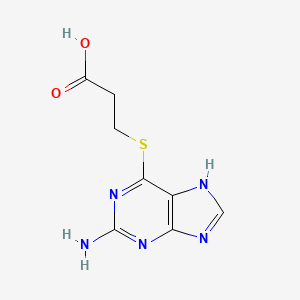
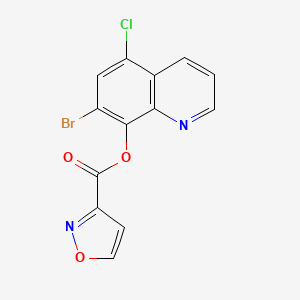
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

